Product packaging for IFB-088 acetate(Cat. No.:CAS No. 469866-31-7)

IFB-088 acetate

Cat. No.: B1655963
CAS No.: 469866-31-7
M. Wt: 256.69
InChI Key: WEXITTWZMLUGNU-NKPNRJPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Conceptual Framework: Integrated Stress Response Modulation in Disease Pathogenesis

The Integrated Stress Response (ISR) is a conserved signaling pathway that eukaryotic cells activate to cope with a variety of internal and external stressors. These triggers can include the accumulation of misfolded proteins in the endoplasmic reticulum (ER stress), nutrient deprivation, viral infections, and oxidative stress. The central event of the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α).

This phosphorylation event serves as a master switch, leading to two major outcomes:

A rapid, global reduction in the rate of protein synthesis. This pause conserves cellular resources and lessens the burden on the protein-folding machinery.

The selective translation of specific messenger RNAs (mRNAs), most notably that of the transcription factor ATF4.

ATF4, in turn, orchestrates a transcriptional program aimed at restoring cellular balance, or proteostasis. This includes upregulating genes involved in protein folding, amino acid metabolism, and antioxidant responses. While the ISR is a protective, adaptive response, its chronic or dysregulated activation is a contributing factor to the pathology of numerous diseases. In conditions like amyotrophic lateral sclerosis (ALS), Charcot-Marie-Tooth (CMT) disease, and other neurodegenerative disorders, persistent cellular stress can lead to a faulty ISR, contributing to cell dysfunction and death. biospace.com Therefore, the strategic modulation of the ISR has emerged as a compelling therapeutic concept, aiming to enhance the adaptive aspects of the response while mitigating its detrimental effects.

Historical Context of Research on IFB-088 Acetate (B1210297) and Related Compounds

The scientific journey leading to IFB-088 acetate can be traced back to studies on the existing antihypertensive drug, Guanabenz (B1672423). nih.govresearchgate.net Researchers discovered that Guanabenz possessed an unexpected biological activity: it could protect cells from the toxic effects of misfolded proteins by modulating the ISR. nih.govnorthwestern.eduresearchgate.net Its mechanism was identified as the inhibition of a phosphatase complex responsible for dephosphorylating eIF2α. nih.gov Specifically, Guanabenz was found to inhibit the stress-induced regulatory subunit PPP1R15A (also known as GADD34) and its associated catalytic subunit, PP1c. nih.govnih.gov

This discovery paved the way for the development of new chemical entities that could harness this protective effect with greater specificity and without the primary blood-pressure-lowering activity of Guanabenz. This compound (Sephin1) was developed as a derivative of Guanabenz with this goal in mind. nih.gov Extensive research confirmed that IFB-088 is a selective inhibitor of the PPP1R15A-PP1c holophosphatase. atlanpolebiotherapies.cominflectisbioscience.comnih.gov By selectively targeting this stress-induced phosphatase, IFB-088 prolongs the phosphorylated state of eIF2α specifically in stressed cells. atlanpolebiotherapies.com This mechanism allows for a sustained, protective ISR without affecting the function of a related, constitutively active phosphatase (PPP1R15B-PP1c), which is crucial for normal cell function. nih.govi-med.ac.at This specificity is a key attribute of the compound's design. atlanpolebiotherapies.com

Academic Rationale and Research Trajectory for this compound Investigations

The academic rationale for investigating this compound is centered on a clear hypothesis: by transiently prolonging the ISR, the compound can provide stressed cells with an extended window to resolve protein misfolding and restore proteostasis. nih.govresearchgate.net This intervention is proposed to slow or prevent the cellular damage that drives the progression of certain neurodegenerative diseases. nih.govnih.gov A key element of this rationale is the compound's ability to act downstream of the initial stress signals, potentially making it effective across diseases caused by different genetic mutations but sharing a common pathology of protein aggregation and ER stress. biospace.comnih.govcharcot-marie-toothnews.com

The research trajectory for this compound has progressed from foundational preclinical studies to clinical trials in human subjects.

Preclinical Research: Initial investigations focused on mouse models of Charcot-Marie-Tooth (CMT) disease, a group of inherited peripheral neuropathies. In models of both CMT1A and CMT1B, treatment with IFB-088 led to significant improvements in motor function and nerve conduction velocity. nih.govnih.gov Morphological analysis revealed thicker myelin sheaths, the protective covering around nerve fibers that is damaged in the disease. nih.govcharcot-marie-toothnews.com These positive findings were linked to a reduction in markers of ER stress, supporting the compound's proposed mechanism of action. researchgate.netnih.gov The success in CMT models prompted further preclinical studies in other neurodegenerative conditions, including ALS and multiple sclerosis, which also showed promising results. nih.govcharcot-marie-toothnews.com

Clinical Development: The promising preclinical data supported the advancement of IFB-088 into human clinical trials.

Phase 1: A study in healthy volunteers demonstrated that orally administered IFB-088 was well-tolerated. atlanpolebiotherapies.comatlanpolebiotherapies.eu The pharmacokinetic profile was found to be consistent with data from animal models, creating a path forward for patient studies. atlanpolebiotherapies.com

Phase 2: A Phase 2 trial (NCT05508074) was conducted in patients with bulbar-onset ALS, a particularly severe form of the disease. reportablenews.comalsnewstoday.comalsnewstoday.com The study met its primary objective, confirming the compound's tolerability in this patient population. inflectisbioscience.comreportablenews.com Importantly, biomarker analysis provided evidence of target engagement, showing that IFB-088 modulated the ISR and oxidative stress pathways as intended. inflectisbioscience.comreportablenews.comalsnewstoday.com While not powered to demonstrate efficacy, the trial showed promising trends in slowing functional decline in patients who adhered to the treatment protocol. reportablenews.comalsnewstoday.com

This research trajectory, from mechanism-based drug design to positive preclinical data and encouraging early clinical results, highlights the systematic investigation of this compound as a potential new therapeutic for severe neurological diseases. biospace.comorpha.net

Interactive Data Table: Preclinical Research Findings for this compound

Disease Model Key Findings Reference
Charcot-Marie-Tooth 1A (CMT1A) Improved motor function and neurophysiology; increased myelin thickness. nih.govnih.gov
Charcot-Marie-Tooth 1B (CMT1B) Improved motor function and neurophysiology; reduced markers of UPR activation. nih.govnih.gov
Amyotrophic Lateral Sclerosis (ALS) Reduced TDP-43 mislocalization; improved motor neuron survival and motor function. biospace.com
Multiple Sclerosis (MS) Protected oligodendrocytes from inflammation-induced death in culture and animal models. northwestern.eduresearchgate.net

Interactive Data Table: Clinical Trial Summary for this compound

Trial Identifier Phase Condition Status Summary of Key Reported Outcomes Reference
P188 Phase 1 Healthy Volunteers Completed Orally administered IFB-088 was well-tolerated; pharmacokinetics were consistent with preclinical data. atlanpolebiotherapies.comatlanpolebiotherapies.eu
P288ALS TRIAL (NCT05508074) Phase 2 Bulbar-Onset Amyotrophic Lateral Sclerosis (ALS) Completed Met primary objective of tolerability; biomarker data confirmed engagement of the ISR and oxidative stress pathways; showed promising trends on efficacy parameters. inflectisbioscience.comreportablenews.comalsnewstoday.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClN4O2 B1655963 IFB-088 acetate CAS No. 469866-31-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid;2-[(E)-(2-chlorophenyl)methylideneamino]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4.C2H4O2/c9-7-4-2-1-3-6(7)5-12-13-8(10)11;1-2(3)4/h1-5H,(H4,10,11,13);1H3,(H,3,4)/b12-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXITTWZMLUGNU-NKPNRJPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C(=C1)C=NN=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

469866-31-7
Record name IFB-088 acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0469866317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ICERGUASTAT ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDD15DX7JF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Ifb 088 Acetate

Mechanism of Action: Targeting the Unfolded Protein Response (UPR) and Integrated Stress Response (ISR)

IFB-088 acetate (B1210297) is an orally available, first-in-class small molecule designed to modulate the body's response to cellular stress. atlanpolebiotherapies.comreportablenews.comreportablenews.com Its primary mechanism revolves around the UPR and the ISR, crucial pathways activated by stressors like the accumulation of misfolded proteins, which are characteristic of several neurodegenerative diseases. atlanpolebiotherapies.comreportablenews.comreportablenews.comnih.gov By intervening in these pathways, IFB-088 helps to restore protein homeostasis, known as proteostasis. atlanpolebiotherapies.comreportablenews.comreportablenews.com

Selective Inhibition of PPP1R15A/PP1c Phosphatase Complex Activity

At the core of its mechanism, IFB-088 acetate selectively targets and inhibits the stress-induced PPP1R15A/PP1c phosphatase complex. atlanpolebiotherapies.comreportablenews.comreportablenews.comfirstwordpharma.com This complex is a key negative regulator of the ISR. atlanpolebiotherapies.cominflectisbioscience.com Specifically, PPP1R15A (also known as GADD34) is the regulatory subunit that directs the catalytic subunit, protein phosphatase 1c (PP1c), to its substrate. atlanpolebiotherapies.comreportablenews.com IFB-088, a chemical derivative of Guanabenz (B1672423), was developed to be a selective inhibitor of PPP1R15A without the alpha-2 adrenergic activity associated with its parent compound. clinicaltrials.gov This targeted inhibition is a strategic approach to modulate the cellular stress response in diseases associated with protein misfolding. targetmol.com

Prolongation of eIF2α Phosphorylation and Attenuation of Protein Translation

The PPP1R15A/PP1c complex is responsible for the dephosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). atlanpolebiotherapies.comreportablenews.comreportablenews.com The phosphorylation of eIF2α is a central event in the ISR that leads to a general attenuation of protein synthesis. nih.gov By inhibiting the PPP1R15A/PP1c phosphatase, IFB-088 effectively prolongs the phosphorylated state of eIF2α. reportablenews.comnih.gov This sustained phosphorylation curbs the rate of global protein translation. reportablenews.comfirstwordpharma.comclinicaltrials.gov This reduction in the synthesis of new proteins alleviates the burden on the endoplasmic reticulum (ER), allowing the cell's protein-folding machinery (chaperones) to cope with the backlog of unfolded or misfolded proteins. reportablenews.comnih.gov

Restoration of Cellular Proteostasis in Stress Conditions

The primary consequence of IFB-088's mechanism is the restoration of cellular proteostasis, the balance of protein synthesis, folding, and degradation. atlanpolebiotherapies.comreportablenews.comreportablenews.com In conditions of cellular stress, such as those caused by genetic mutations leading to misfolded proteins in diseases like Charcot-Marie-Tooth (CMT), the protein quality control systems can become overwhelmed. nih.gov By transiently reducing the influx of newly synthesized proteins into the ER, IFB-088 provides the cell with a critical window to clear aggregated or misfolded proteins and restore normal function. reportablenews.comnih.govreportablenews.com This modulation of the UPR has shown promise in preclinical models of CMT1A and CMT1B, where it improved myelination and motor function. nih.gov Furthermore, in models of Amyotrophic Lateral Sclerosis (ALS), IFB-088 has been shown to reduce the mislocalization of TDP-43, a key pathological feature of the disease, and improve motor neuron survival. reportablenews.com

Differential Activity Profile: Specificity for Stressed Cell Populations

A key feature of IFB-088 is its remarkable specificity for cells actively undergoing stress. atlanpolebiotherapies.comreportablenews.comreportablenews.com The expression of PPP1R15A is induced by stress, meaning the target of IFB-088 is more abundant in stressed cells. clinicaltrials.gov Consequently, IFB-088's inhibitory action is concentrated in these vulnerable cell populations, regulating their protein translation rate to a manageable level. atlanpolebiotherapies.comreportablenews.comfirstwordpharma.com This avoids the persistent and potentially harmful inhibition of protein synthesis in healthy, non-stressed cells. atlanpolebiotherapies.comreportablenews.comreportablenews.com In vitro pharmacology studies have confirmed that IFB-088 prolongs protein translation attenuation specifically in stressed cells, thereby improving their survival without affecting non-stressed cells. clinicaltrials.gov

Complementary Molecular Targets and Pathways

Beyond its primary role in modulating the ISR, IFB-088 possesses additional molecular activities that contribute to its neuroprotective profile.

Selective Antagonism of NR2B-containing NMDAR

IFB-088 also functions as a selective antagonist of N-methyl-D-aspartate receptors (NMDARs) that contain the GluN2B (formerly NR2B) subunit. reportablenews.combiospace.comfirstwordpharma.com This is significant because over-activation of these receptors by the neurotransmitter glutamate (B1630785) leads to excitotoxicity, a process implicated in neuronal damage in many neurodegenerative diseases. reportablenews.combiospace.comfirstwordpharma.com Glutamate excitotoxicity triggers excessive calcium influx into neurons, leading to mitochondrial dysfunction, the production of reactive oxygen species (ROS), and ultimately, cell death. reportablenews.combiospace.comfirstwordpharma.com Research demonstrates that IFB-088 can reduce this NMDA-stimulated calcium influx in cortical neurons. researchgate.net By selectively antagonizing NR2B-containing NMDARs, IFB-088 helps to normalize dysregulated calcium homeostasis and mitigate oxidative stress, providing an additional layer of neuroprotection. reportablenews.combiospace.comfirstwordpharma.combiospace.com This multifaceted action, targeting protein aggregation, oxidative stress, and glutamate excitotoxicity, underscores the therapeutic potential of IFB-088 in complex diseases like ALS. reportablenews.comalsnewstoday.com

Research Findings on this compound

The following tables summarize key research findings related to the mechanism and effects of this compound.

Table 1: Mechanism of Action of this compound

FeatureDescriptionReferences
Primary Target Stress-induced PPP1R15A/PP1c phosphatase complex atlanpolebiotherapies.comreportablenews.comreportablenews.comfirstwordpharma.com
Effect on Target Selective inhibition atlanpolebiotherapies.cominflectisbioscience.comclinicaltrials.gov
Downstream Effect Prolongation of eIF2α phosphorylation reportablenews.comnih.gov
Cellular Outcome Attenuation of global protein translation in stressed cells reportablenews.comfirstwordpharma.comclinicaltrials.gov
Overall Function Restoration of cellular proteostasis atlanpolebiotherapies.comreportablenews.comreportablenews.comnih.gov
Secondary Target NR2B-containing NMDA receptors reportablenews.combiospace.comfirstwordpharma.com
Effect on Secondary Target Selective antagonism reportablenews.combiospace.comfirstwordpharma.com
Secondary Outcome Reduction of glutamate-induced excitotoxicity and calcium influx reportablenews.comfirstwordpharma.comresearchgate.net

Table 2: Preclinical and Clinical Observations of this compound's Effects

Model System/StudyKey FindingsReferences
CMT1A and CMT1B Mouse Models Improved motor function, neurophysiology, and myelination; UPR activation markers returned towards wild-type values. nih.gov
ALS Preclinical Models (in vitro, in vivo) Reduced TDP-43 cytoplasmic mislocalization, improved motor neuron survival, decreased abnormal RNA splicing, and reduced mitochondrial oxidative stress. reportablenews.com
Phase 2a Clinical Study (Bulbar-Onset ALS) Biomarker data indicated engagement of the integrated stress response and oxidative stress pathways. A trend towards slower disease progression was observed. inflectisbioscience.comalsnewstoday.com
In Vitro Pharmacology Demonstrated selective inhibition of PPP1R15A, prolonging protein translation attenuation specifically in stressed cells. clinicaltrials.gov
Cortical Neuron Cultures Reduced NMDA-stimulated calcium influx, demonstrating antagonism of the NR2B subunit of the NMDA receptor. researchgate.net

Modulation of Glutamate Excitotoxicity Pathways

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its over-activation can lead to a toxic cascade known as excitotoxicity, a key contributor to neuronal death in various neurodegenerative diseases. researchgate.netexplorationpub.comexplorationpub.com this compound has been shown to selectively antagonize NMDA receptors that contain the NR2B subunit. biospace.combiospace.com This action is critical as the overstimulation of these specific receptors is a primary trigger for excitotoxicity, leading to an excessive influx of calcium ions into neurons. biospace.combiospace.com

This dysregulation of calcium homeostasis is a central event in the excitotoxic cascade, initiating a series of damaging downstream processes. biospace.comnih.gov By selectively targeting the NR2B-containing NMDA receptors, this compound helps to normalize this calcium influx, thereby mitigating the detrimental effects of glutamate excitotoxicity. biospace.combiospace.com Research has demonstrated that this modulation contributes to improved motor neuron survival in preclinical models of amyotrophic lateral sclerosis (ALS). biospace.comresearchgate.net

The significance of this mechanism is underscored by the observation that excessive glutamate levels are found in the cerebrospinal fluid of a substantial portion of ALS patients, suggesting a deficit in glutamate uptake and transport. researchgate.net this compound's ability to intervene in this pathway highlights its potential as a neuroprotective agent. biospace.com

Reduction of Mitochondrial Reactive Oxygen Species Production

Mitochondria, the powerhouses of the cell, are also a primary source of reactive oxygen species (ROS), highly reactive molecules that can cause significant damage to cellular components when produced in excess. nih.govplos.org This state of "oxidative stress" is a common feature of many neurodegenerative disorders. reportablenews.cominflectisbioscience.com this compound exhibits a dual-action approach to combatting mitochondrial ROS.

Firstly, as a consequence of its modulation of glutamate excitotoxicity, this compound indirectly reduces mitochondrial ROS production. The excessive calcium influx triggered by glutamate over-activation leads to mitochondrial dysfunction and a subsequent increase in ROS generation. biospace.combiospace.comnih.gov By curbing this initial trigger, this compound helps to maintain mitochondrial health and limit oxidative stress.

Secondly, and perhaps more notably, this compound has been shown to reduce mitochondrial ROS production in a manner that is independent of the NMDA receptor. biospace.combiospace.com This suggests a direct or alternative pathway through which the compound can influence mitochondrial function and mitigate oxidative damage. While the precise mechanisms of this independent action are still under investigation, it represents a significant aspect of its therapeutic potential. Studies have shown that acetate, a component of this compound, can enhance mitochondrial respiration and inhibit ROS production under conditions of oxidative stress. nih.govmdpi.comresearchgate.net

The table below summarizes the impact of acetate on mitochondrial function in the presence of an oxidative stressor (streptozotocin, STZ) in an experimental model.

Parameter Effect of STZ Effect of Acetate + STZ Reference
Mitochondrial Basal RespirationDecreased by 44.0 ± 5.3%Almost completely prevented the decrease mdpi.com
ATP-linked RespirationDecreased by 63.0 ± 7.8%Almost completely prevented the decrease mdpi.com
Spare RespirationDecreased by 58.3 ± 4.7%Almost completely prevented the decrease mdpi.com
ROS ProductionIncreased by 59.3 ± 3.6%Prevented the increase mdpi.com

This ability to address oxidative stress, a critical pathological pathway in diseases like ALS, further solidifies the compound's multi-functional therapeutic profile. reportablenews.cominflectisbioscience.com

Interplay with Key Stress Response Elements

A defining characteristic of this compound's mechanism of action is its modulation of the Integrated Stress Response (ISR), a fundamental cellular pathway activated by various stressors, including the accumulation of unfolded proteins in the endoplasmic reticulum (ER). biospace.combiospace.cominflectisbioscience.com

PERK Branch Involvement in this compound Activity

The Unfolded Protein Response (UPR) is a critical component of the ISR, comprised of three main signaling branches, one of which is initiated by the protein kinase R-like endoplasmic reticulum kinase (PERK). nih.govbiorxiv.org Under ER stress, PERK is activated and phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). nih.gov This phosphorylation leads to a temporary attenuation of global protein synthesis, reducing the load of new proteins entering the already stressed ER. nih.govnih.gov

This compound's primary mechanism involves the selective inhibition of a regulatory subunit of Protein Phosphatase 1 (PP1), specifically PPP1R15A (also known as GADD34). reportablenews.com This inhibition prevents the dephosphorylation of eIF2α, thereby prolonging its phosphorylated state. nih.govnih.gov By doing so, this compound effectively amplifies this protective arm of the UPR, allowing cells more time to manage and clear misfolded proteins, ultimately restoring cellular homeostasis. biospace.comnih.govnih.gov This modulation of the PERK pathway is central to its therapeutic effect in diseases characterized by protein misfolding. inflectisbioscience.com

Relationship to Endoplasmic Reticulum (ER) Stress Management

The endoplasmic reticulum is a vital organelle responsible for protein synthesis and folding. nih.govbiorxiv.org An accumulation of unfolded or misfolded proteins triggers ER stress, a condition implicated in a wide array of neurodegenerative diseases. biospace.comnih.govnih.gov The UPR is the cell's primary defense against ER stress, aiming to restore normal ER function. nih.govbiorxiv.org

This compound's ability to prolong the phosphorylation of eIF2α directly enhances the cell's capacity to manage ER stress. nih.govnih.gov By reducing the influx of newly synthesized proteins into the ER, it alleviates the burden on the organelle's protein-folding machinery. nih.govnih.gov This allows the cell's quality control systems to more effectively handle the existing unfolded or misfolded proteins. nih.gov

Preclinical studies in mouse models of Charcot-Marie-Tooth disease (CMT), a condition characterized by protein misfolding and ER stress, have demonstrated the efficacy of this approach. nih.govnih.gov Treatment with this compound led to improvements in motor function and myelination, with a corresponding reduction in markers of UPR activation. nih.govnih.gov These findings underscore the compound's potential to manage ER stress across various disease contexts. nih.gov

The table below presents findings from a study on a mouse model of CMT1A, illustrating the effect of IFB-088 on ER stress markers.

Marker Condition Observation Reference
BiP (Binding immunoglobulin protein)C3-PMP22 miceIncreased levels indicating ER stress nih.gov
P-eIF2α (Phosphorylated eIF2α)C3-PMP22 miceIncreased levels indicating UPR activation nih.gov
BiP (after IFB-088 treatment)C3-PMP22 mice treated with IFB-088Levels returned towards wild-type values nih.govnih.gov
P-eIF2α (after IFB-088 treatment)C3-PMP22 mice treated with IFB-088Levels returned towards wild-type values nih.govnih.gov

By targeting these fundamental cellular stress response pathways, this compound offers a promising, multi-pronged approach to treating complex neurodegenerative diseases. biospace.comreportablenews.combiospace.com

Preclinical Efficacy and Pathophysiological Modulation by Ifb 088 Acetate

Research in Charcot-Marie-Tooth (CMT) Disease Models

IFB-088 acetate (B1210297), also known as icerguestat and sephin1, is a small molecule designed to modulate the integrated stress response (ISR), a cellular pathway that helps manage the accumulation of misfolded or overabundant proteins. atlanpolebiotherapies.eureportablenews.com In the context of Charcot-Marie-Tooth (CMT) disease, particularly the demyelinating subtypes CMT1A and CMT1B, the accumulation of abnormal myelin proteins in the endoplasmic reticulum (ER) of Schwann cells triggers chronic ER stress and activates the Unfolded Protein Response (UPR). nih.govresearchgate.net IFB-088 prolongs the UPR, which reduces the rate of new protein synthesis, giving the cell more time to correctly fold or clear the problematic proteins, thereby alleviating cellular stress and allowing myelination to proceed. nih.govnih.gov

Charcot-Marie-Tooth disease type 1A (CMT1A) is caused by the duplication of the gene for peripheral myelin protein 22 (PMP22), while CMT1B results from mutations in the myelin protein zero (MPZ) gene. nih.govcharcot-marie-toothnews.com In preclinical studies, IFB-088 has demonstrated the ability to improve myelination in mouse models for both of these conditions. biorxiv.org

In the C3-PMP22 mouse model of CMT1A and the MpzR98C/+ mouse model of CMT1B, treatment with IFB-088 led to significant morphological improvements in the peripheral nerves. researchgate.netnih.gov Morphometric analysis of femoral nerves using transmission electron microscopy revealed increased myelin thickness and a reduced g-ratio (the ratio of axon diameter to the total fiber diameter). nih.govcharcot-marie-toothnews.com A lower g-ratio signifies a thicker, healthier myelin sheath. charcot-marie-toothnews.com In C3-PMP22 mice, IFB-088 treatment specifically increased the myelination of large-caliber axons in both motor and sensory nerves. nih.gov Similarly, in MpzR98C/+ mice, a five-month treatment with the compound resulted in a reduced g-ratio and increased myelin thickness compared to vehicle-treated controls. nih.gov These findings indicate that IFB-088 can ameliorate the core myelination defects characteristic of both CMT1A and CMT1B. nih.govbiorxiv.org

Table 1: Effect of IFB-088 on Myelination in CMT Mouse Models Data extracted from morphometric analysis of femoral nerves.

Model Parameter Observation Reference
CMT1A (C3-PMP22 Mice) MyelinationIncreased myelination of large-caliber fibers. nih.gov
G-ratioImproved (reduced). nih.govnih.gov
CMT1B (MpzR98C/+ Mice) Myelin ThicknessIncreased compared to vehicle-treated mice. nih.govnih.gov
G-ratioSignificantly reduced after 5 months of treatment. researchgate.netnih.gov

In CMT1A, the overexpression of the PMP22 gene leads to an excess of PMP22 protein, which is inherently unstable and prone to misfolding. nih.gov This imposes a significant burden on the protein quality control systems within the endoplasmic reticulum (ER), leading to ER stress and UPR activation. nih.govnih.gov

IFB-088 is not designed to directly reduce the expression of the PMP22 gene. Instead, its mechanism involves modulating the UPR to better manage the protein load. nih.gov By prolonging the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), IFB-088 temporarily slows down the synthesis of new proteins, including PMP22. nih.gov This reduction in protein influx allows the ER's machinery, such as chaperone proteins, to more effectively handle the folding and processing of the existing PMP22, thereby restoring a healthier balance (proteostasis) and reducing cellular stress. reportablenews.comnih.govnih.gov Treatment of C3-PMP22 mice with IFB-088 helped to partially readjust myelin protein stoichiometry and reduce ER stress levels. nih.gov

The pathogenesis of CMT1B is linked to mutations in the MPZ gene, which result in a misfolded myelin protein zero (P0) that is retained in the ER. nih.govnih.gov This accumulation of mutant protein triggers a strong ER stress response and UPR activation, which ultimately impairs Schwann cell function and myelination. researchgate.netbiorxiv.org Preclinical research has validated this mechanism in mouse models like the MpzSer63del and MpzR98C mice, which both show ER retention of the mutant P0 protein and a canonical UPR. nih.govnih.gov

IFB-088's therapeutic effect in CMT1B models stems from its ability to enhance the cell's adaptive stress response. biorxiv.org By prolonging the UPR, the compound allows the cell's quality control systems to better cope with the misfolded P0 protein. nih.gov In the MpzR98C/+ mouse model, IFB-088 treatment led to a reduction in markers of UPR activation, such as Chop and BiP mRNA levels, moving them closer to wild-type values. nih.gov This partial reduction in ER stress allows for the progression of myelination, demonstrating that IFB-088 can correct the downstream consequences of protein misfolding defects. nih.govnih.gov

The improvements in nerve morphology and cellular stress translated into functional benefits in CMT mouse models. nih.govcharcot-marie-toothnews.com In both C3-PMP22 (CMT1A) and MpzR98C/+ (CMT1B) mice, treatment with IFB-088 led to improved motor function and neurophysiological outcomes. nih.govnih.gov

Motor capacity in C3-PMP22 mice, assessed after 10 weeks of treatment, showed improvement. nih.gov Neurophysiological analysis revealed better nerve function, although some improvements were more pronounced in female mice. nih.gov Specifically, sciatic nerve conduction velocity (NCV) was improved in treated animals. nih.gov In the MpzR98C/+ model, treated mice also demonstrated enhanced motor function and neurophysiology. nih.govbiorxiv.org These functional recoveries underscore the therapeutic potential of modulating the UPR to address the clinical manifestations of demyelinating neuropathies. nih.govcharcot-marie-toothnews.com

Table 2: Functional Improvements with IFB-088 in Neuropathy Models

Model Test Type Result Reference
CMT1A (C3-PMP22 Mice) Motor Capacity (Treadmill)Improved performance after 10 weeks of treatment. nih.gov
Neurophysiology (NCV)Improved nerve conduction velocity. nih.gov
CMT1B (MpzR98C/+ Mice) Motor FunctionImproved motor capacity. nih.govresearchgate.net
NeurophysiologyImproved neurophysiological measures. nih.govresearchgate.net

Research in Amyotrophic Lateral Sclerosis (ALS) Models

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the death of motor neurons. nih.gov A key pathological feature in many ALS cases is the mislocalization and aggregation of proteins, which leads to cellular stress. biospace.cominflectisbioscience.com IFB-088 is being investigated as a potential therapeutic for ALS due to its ability to cross the blood-brain barrier and modulate the integrated stress response (ISR), a central pathway in managing cellular homeostasis. inflectisbioscience.comreportablenews.com

The ISR is a signaling network that cells activate in response to various stressors, including the endoplasmic reticulum stress caused by misfolded proteins—a hallmark of neurodegeneration. biospace.comreportablenews.com Activation of the ISR leads to the phosphorylation of eIF2α, which globally reduces protein translation to conserve resources and initiates a transcriptional program to resolve the stress. nih.gov While initially protective, chronic or excessive ISR activation can become detrimental and contribute to cell death. nih.gov

IFB-088 acts as a selective modulator of the ISR. reportablenews.com It specifically inhibits the PPP1R15A/PP1c phosphatase complex, which is responsible for dephosphorylating eIF2α. reportablenews.comreportablenews.com By inhibiting this complex, IFB-088 prolongs the phosphorylated state of eIF2α, thereby amplifying the protective aspects of the ISR. biospace.comreportablenews.com This gives stressed motor neurons more time to clear protein aggregates (such as TDP-43) and restore cellular function. biospace.cominflectisbioscience.com Preclinical studies have shown that this mechanism can reduce TDP-43 cytoplasmic mislocalization, improve motor neuron survival, and enhance motor function in multiple ALS models. biospace.com This approach targets a broad disease mechanism, suggesting potential applicability across a wide range of ALS patients. biospace.comalsnewstoday.com

Reduction of Oxidative Stress and Excitotoxicity in ALS Models

IFB-088 acetate, also known as icerguastat, is engineered to address several molecular mechanisms implicated in Amyotrophic Lateral Sclerosis (ALS). alsnewstoday.com A primary mode of action is the limitation of oxidative stress, a type of cellular damage, and the reduction of excitotoxicity, a process where excessive nerve cell firing leads to damage. alsnewstoday.comreportablenews.com Preclinical research has demonstrated that this compound targets three core pathophysiological mechanisms in ALS: protein aggregation, oxidative stress, and glutamate (B1630785) excitotoxicity. reportablenews.com

In studies using primary rat motor neurons stressed with glutamate, this compound was shown to increase neuronal survival by reducing the production of mitochondrial reactive oxygen species (ROS). researchgate.net This finding is supported by biomarker data from clinical trials which confirmed that pathways for both the integrated stress response (ISR) and oxidative stress were engaged in ALS patients treated with the compound. inflectisbioscience.comremigesventures.com The compound also selectively antagonizes NMDA receptors containing the GluN2B subunit, which are involved in the glutamate excitotoxicity that can trigger mitochondrial dysfunction and ROS production. biospace.com

Modulation of TDP-43 Mis-localization and Neurodegeneration Markers

A pathological hallmark of approximately 97% of ALS cases is the mis-localization of the TAR DNA-binding protein 43 (TDP-43) from the nucleus to the cytoplasm. reportablenews.comnih.gov Preclinical studies provide compelling evidence that this compound significantly reduces this cytoplasmic mislocalization of TDP-43. biospace.comreportablenews.com This effect was observed in multiple preclinical models, including mice and zebrafish. reportablenews.com

The compound has been shown to decrease TDP-43 in the triton-insoluble fraction in SOD1G93A mice, leading to improved motor neuron survival in the spinal cord. researchgate.net In transgenic zebrafish with mutated TDP-43, this compound improved motor neuron survival, enhanced motor function, and increased animal survival. researchgate.net By modulating the cellular stress response, this compound acts upstream to reduce abnormal RNA splicing across multiple targets, a consequence of TDP-43 nuclear loss of function. reportablenews.com Biomarker assessments from clinical studies have substantiated these preclinical findings, showing this compound's efficacy on critical ALS pathological pathways, including TDP-43 mis-localization and neurodegeneration. inflectisbioscience.comremigesventures.com

Central Nervous System Penetration and Impact in ALS Models

This compound is an orally available small molecule that has been shown preclinically to be capable of crossing the blood-brain barrier. reportablenews.cominflectisbioscience.compatsnap.com This characteristic is critical for therapies targeting diseases of the central nervous system like ALS, as it allows the compound to reach its intended targets within the brain and peripheral nervous system. reportablenews.cominflectisbioscience.comreportablenews.com Its ability to penetrate the CNS enables it to act on key cellular mechanisms such as protein aggregation, oxidative stress, and glutamate excitotoxicity that drive disease progression. reportablenews.com

Interactive Data Table: Preclinical Efficacy of this compound in ALS Models

Model System Key Findings Citations
Primary Rat Motor NeuronsReduced mitochondrial ROS production; Increased survival of neurons stressed with glutamate. researchgate.net
SOD1G93A MiceDecreased TDP-43 in triton-insoluble fraction; Improved motor neuron survival. researchgate.netreportablenews.com
TDP-43 Transgenic ZebrafishReduced TDP-43 cytoplasmic mislocalization; Improved motor neuron survival and motor function. researchgate.netreportablenews.com

Research in Oculopharyngeal Muscular Dystrophy (OPMD) Models

Research using Drosophila (fruit fly) models of Oculopharyngeal Muscular Dystrophy (OPMD) has provided proof-of-concept for the therapeutic potential of this compound (icerguastat). nih.govroyalsocietypublishing.org OPMD is an autosomal dominant disease caused by a mutation in the gene for poly(A) binding protein nuclear 1 (PABPN1), leading to the misfolding and aggregation of the protein in muscle nuclei. nih.govresearchgate.netnih.gov Studies have shown that the unfolded protein response (UPR) is activated in OPMD as a result of endoplasmic reticulum stress. nih.govresearchgate.net

Attenuation of Muscle Degeneration in OPMD

In Drosophila models of OPMD, where the disease is characterized by progressive muscle degeneration, oral treatment with this compound was shown to decrease this muscle degeneration. nih.govresearchgate.netroyalsocietypublishing.org These models effectively replicate key features of the human disease, including progressive muscle weakness and defects in muscle function. nih.gov The compound's ability to alleviate these muscular defects highlights its potential as a pharmacological intervention for OPMD. nih.govresearchgate.net

Reduction of PABPN1 Aggregation

A defining characteristic of OPMD is the aggregation of the mutant PABPN1 protein within the nuclei of muscle cells. nih.govroyalsocietypublishing.org In conjunction with reducing muscle degeneration, oral administration of this compound in Drosophila OPMD models also led to a reduction in the aggregation of PABPN1. nih.govresearchgate.netnih.govroyalsocietypublishing.org This anti-aggregation activity is a key therapeutic outcome, as the reduction of PABPN1 aggregates often correlates with an improvement in muscle function in OPMD models. nih.gov

Dependence on GADD34 in OPMD Therapeutic Effects

The therapeutic effects of this compound in the OPMD Drosophila model are dependent on GADD34. nih.govroyalsocietypublishing.orgresearchgate.netnih.gov GADD34 is a key component of the phosphatase complex within the PERK branch of the unfolded protein response (UPR). nih.govresearchgate.net The research indicates that this compound's positive impact, including the reduction of muscle weakness and PABPN1 aggregation, relies on its known role in preventing eIF2α dephosphorylation by the GADD34–PP1c phosphatase complex. nih.gov This finding underscores that the compound's mechanism in OPMD is tied directly to its modulation of the UPR pathway. nih.govnih.gov

Interactive Data Table: Preclinical Efficacy of this compound in OPMD Models

Model System Key Findings Citations
Drosophila OPMD ModelAttenuated muscle degeneration. nih.govresearchgate.netroyalsocietypublishing.org
Drosophila OPMD ModelReduced aggregation of mutant PABPN1 protein. nih.govresearchgate.netnih.govroyalsocietypublishing.org
Drosophila OPMD ModelTherapeutic effects are dependent on GADD34. nih.govroyalsocietypublishing.orgresearchgate.netnih.gov

Exploratory Studies in Other Neurodegenerative Conditions

Central Nervous System Remyelination in Multiple Sclerosis Models

Multiple Sclerosis (MS) is an autoimmune and inflammatory disorder of the central nervous system characterized by the destruction of the myelin sheath that insulates nerve fibers. uchicagomedicine.orginflectisbioscience.com This demyelination is largely caused by an immune-mediated assault on oligodendrocytes, the specialized cells responsible for producing and maintaining myelin. uchicagomedicine.orgnih.gov Protecting these cells from inflammatory damage is a key therapeutic strategy.

Preclinical studies using the experimental autoimmune encephalomyelitis (EAE) mouse model, a standard model for MS, have demonstrated the neuroprotective potential of IFB-088 (Sephin1). nih.govmultiplesclerosisnewstoday.com Research has shown that IFB-088 can shield oligodendrocytes from the cytotoxic effects of inflammation. nih.govovid.com In stressed primary oligodendrocyte cultures, the compound was confirmed to prolong the phosphorylation of eIF2α, a key initiator of the protective ISR. nih.govoup.com

In EAE mouse models, treatment with IFB-088 led to a significant delay in the onset of clinical symptoms. nih.govovid.com This clinical improvement was correlated with several key pathological findings within the central nervous system:

Reduced Oligodendrocyte and Axon Loss: The treatment protected oligodendrocytes and, consequently, the underlying nerve axons from degeneration. uchicagomedicine.orgnih.gov

Diminished Demyelination: By preserving oligodendrocytes, IFB-088 treatment reduced the loss of myelin. uchicagomedicine.orgmultiplesclerosisnewstoday.com

Reduced Neuroinflammation: The presence of inflammatory T cells in the central nervous system was diminished in treated animals. nih.gov

These findings suggest that by enhancing the cell's own protective stress response, IFB-088 can create a more resilient environment for oligodendrocytes, limiting demyelination and preserving neurological function in the face of inflammatory attack. uchicagomedicine.orgoup.com

Table 1: Preclinical Efficacy of IFB-088 (Sephin1) in a Multiple Sclerosis Model
Preclinical ModelKey Pathological FeatureObserved Effect of IFB-088 (Sephin1)Reference
Experimental Autoimmune Encephalomyelitis (EAE) Mouse ModelImmune-mediated oligodendrocyte loss and demyelinationDelayed onset of clinical symptoms nih.govovid.com
Experimental Autoimmune Encephalomyelitis (EAE) Mouse ModelOligodendrocyte and axon damageReduced oligodendrocyte and axon loss uchicagomedicine.orgnih.gov
Experimental Autoimmune Encephalomyelitis (EAE) Mouse ModelInflammatory cell infiltration in the CNSDiminished presence of T cells in the CNS nih.gov
Primary Oligodendrocyte Cultures (in vitro)Cellular stress from inflammationProlonged the protective Integrated Stress Response (ISR) oup.com

Addressing Protein Misfolding Stress in Tau Disease and Polyglutamine Disorders

A pathological hallmark of many devastating neurodegenerative diseases is the accumulation of misfolded proteins, which aggregate and lead to cellular dysfunction and death. This category includes tauopathies, such as Alzheimer's disease, which are characterized by aggregates of hyperphosphorylated tau protein, and polyglutamine (polyQ) disorders, like Huntington's disease, caused by the expansion of a CAG trinucleotide repeat in specific genes. nih.gov

The core mechanism of IFB-088—prolonging the ISR to restore proteostasis—is directly relevant to these conditions. alsnewstoday.comnih.gov While direct preclinical studies of IFB-088 in tauopathy or Huntington's disease models are not extensively published, its efficacy in other protein misfolding diseases provides a strong proof of principle. For instance, in preclinical models of Amyotrophic Lateral Sclerosis (ALS), IFB-088 was shown to significantly reduce the cytoplasmic mislocalization of TDP-43, a protein aggregation hallmark present in the vast majority of ALS cases. biospace.comreportablenews.com

Furthermore, research into Huntington's disease has identified the ISR as a relevant pathway. nih.gov Factors that are induced during the ISR, such as ATF4 and GADD34 (also known as PPP1R15A, the target of IFB-088), are involved in the cellular response to the stress caused by the mutant huntingtin protein. nih.gov The therapeutic hypothesis is that by modulating the ISR, IFB-088 could provide stressed neurons with an extended window to manage the toxic, aggregation-prone proteins, thereby slowing neurodegeneration. This approach acts upstream of the specific genetic mutation, targeting a common cellular stress pathway, which could offer broad therapeutic benefits across different proteinopathies. biospace.com

Research into Synaptic Riboprotein Disease and Leukodystrophies

The therapeutic rationale for IFB-088 also extends to leukodystrophies and diseases of synaptic ribonucleoproteins, based on its demonstrated effects on myelination and RNA processing in other disease models.

Leukodystrophies are a group of genetic disorders that primarily affect the white matter of the central nervous system, leading to destruction of the myelin sheath. Research on IFB-088 in mouse models of Charcot-Marie-Tooth (CMT) disease, a peripheral neuropathy with subtypes characterized by demyelination, provides relevant insights. In models of CMT1A and CMT1B, the neuropathy is driven by misfolding and aggregation of the PMP22 and MPZ proteins in Schwann cells, respectively. nih.gov Treatment with IFB-088 was shown to reduce the burden of these misfolded proteins by modulating the ISR, which in turn improved myelination and motor function. nih.gov This demonstrates the potential of IFB-088 to correct myelination defects that arise from protein misfolding stress, a mechanism applicable to certain leukodystrophies.

Synaptic riboprotein diseases involve dysfunction in RNA-binding proteins, leading to abnormal RNA processing and synaptic failure. A key finding from preclinical ALS research is that IFB-088 can decrease the abnormal RNA splicing that results from the loss of nuclear TDP-43 function. biospace.comreportablenews.com Since TDP-43 is a critical RNA-binding protein, this finding directly supports the potential of IFB-088 to correct pathological defects in RNA metabolism, offering a promising avenue for investigation in other synaptic riboprotein diseases.

Table 2: Mechanistic Rationale for IFB-088 in Leukodystrophies and Riboprotein Diseases
Disease CategoryUnderlying PathologyRelevant Preclinical Finding for IFB-088Reference
LeukodystrophiesMyelin defects, often due to misfolded myelin proteinsImproved myelination and motor function in CMT mouse models by reducing PMP22/MPZ protein aggregation nih.gov
Synaptic Riboprotein DiseasesAbnormal RNA processing and splicing due to dysfunctional RNA-binding proteinsDecreased abnormal RNA splicing associated with TDP-43 dysfunction in ALS models biospace.comreportablenews.com

Investigations in Lysosomal Storage Disorders and Amyloidosis Diseases

The potential application of IFB-088 is also being considered for lysosomal storage disorders (LSDs) and amyloidosis diseases, based on its fundamental role in managing cellular stress.

LSDs are a group of inherited metabolic disorders caused by lysosomal dysfunction, which leads to the accumulation of undigested macromolecules. nih.govfrontiersin.org This storage triggers a cascade of secondary pathological events, including impaired autophagy, global cellular stress, and the accumulation of protein aggregates such as α-synuclein, ultimately leading to neurodegeneration. embopress.orgmdpi.com Although direct studies of IFB-088 in LSD models have not been reported, the compound's mechanism is highly relevant. By enhancing the ISR, IFB-088 could potentially help neurons cope with the profound cellular stress and proteotoxicity induced by lysosomal failure, representing a novel therapeutic hypothesis for mitigating neurodegeneration in these disorders. alsnewstoday.com

Amyloidosis refers to a variety of conditions characterized by the deposition of insoluble, aggregated proteins (amyloid) in tissues. While often associated with amyloid-beta in Alzheimer's disease, other proteins can form amyloid fibrils, including TDP-43 in ALS. biospace.comyouthstem2030.org Preclinical studies have demonstrated that IFB-088 can reduce the accumulation of pathological TDP-43 aggregates. biospace.comreportablenews.com This finding suggests that targeting the ISR may be a viable strategy for a broader range of amyloid-related diseases. By giving the cell's protein quality control machinery a functional boost, IFB-088 could help prevent or clear the toxic protein aggregates that drive disease progression. nih.gov

Advanced Research Methodologies in Ifb 088 Acetate Studies

In Vitro Experimental Systems

In vitro systems provide a controlled environment to dissect the molecular mechanisms of IFB-088 acetate (B1210297) at the cellular level. These models are fundamental for pathway analysis, myelination research, and assessing the cellular stress response.

IFB-088 acetate, also known as Sephin1 or Icerguastat, is investigated using various stressed cell models to analyze its effect on the Integrated Stress Response (ISR). reportablenews.combiospace.comatlanpolebiotherapies.com The ISR is a key cellular signaling network activated by various stressors, such as the accumulation of misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. nih.govresearchgate.netreportablenews.com In many neurodegenerative diseases, prolonged cellular stress overwhelms the ISR, leading to cell death. reportablenews.com

Research on this compound utilizes cell models where stress is induced to mimic disease states. In these models, the compound has been shown to modulate the ISR by selectively targeting the stress-induced PPP1R15A/PP1c phosphatase complex. reportablenews.combiospace.comatlanpolebiotherapies.comreportablenews.com This complex is responsible for the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). atlanpolebiotherapies.comnih.gov By inhibiting this dephosphorylation, this compound prolongs the attenuation of protein translation in stressed cells. nih.govresearchgate.netnih.gov This action is specific to stressed cells, avoiding the persistent inhibition of protein synthesis in healthy cells. reportablenews.combiospace.comreportablenews.com This reduction in the rate of new protein synthesis allows the cell's protein-folding machinery, or chaperones, more time to manage the backlog of misfolded proteins, thereby helping to restore cellular protein homeostasis (proteostasis). atlanpolebiotherapies.comnih.govreportablenews.com

Studies also use these models to investigate downstream effects. For instance, in primary rat motor neurons stressed with glutamate (B1630785), this compound demonstrated an ability to reduce mitochondrial reactive oxygen species (ROS) production and decrease the presence of extranuclear TDP-43. researchgate.net

Co-cultures of dorsal root ganglia (DRG) neurons and Schwann cells are an indispensable tool for modeling the physiological and pathological conditions of the peripheral nervous system (PNS), particularly for studying myelination. nih.govnih.gov This in vitro myelination technique allows researchers to observe the formation of the myelin sheath, a process critical for proper nerve signal conduction. nih.govcharcot-marie-toothnews.com DRG explant cultures, which keep the ganglion intact, offer an efficient method that achieves a high frequency of myelination and allows for the observation of structures like the Remak bundle. nih.gov

In the context of this compound research, DRG co-culture systems are used to investigate the compound's impact on myelination, which is often impaired in demyelinating neuropathies like Charcot-Marie-Tooth (CMT) disease. nih.govnih.gov In these diseases, mutations can lead to misfolded myelin proteins, such as PMP22 or Myelin Protein Zero (MPZ), that accumulate in the ER of Schwann cells, triggering ER stress and disrupting myelination. nih.govnih.govbiorxiv.org By using DRG co-cultures derived from animal models of these diseases, researchers can directly assess how this compound's ability to modulate the Unfolded Protein Response (UPR) translates into improved myelination. nih.govnih.gov These systems allow for the detailed morphological and biochemical analysis of myelin sheath formation, providing direct evidence of the compound's potential to restore this critical process. nih.govcharcot-marie-toothnews.com

A variety of assays are employed to measure the effectiveness of this compound in mitigating protein misfolding and the associated cellular stress. nih.gov The core mechanism of this compound involves modulating the Unfolded Protein Response (UPR), a key component of the cellular stress response. atlanpolebiotherapies.comnih.govbiorxiv.org

Key assays and assessment techniques include:

UPR Activation Markers: Biochemical assays are used to measure the levels of key UPR activation markers. In studies involving mouse models of CMT, treatment with this compound led to the normalization of these markers, indicating a reduction in ER stress. nih.govresearchgate.netnih.gov

Protein Aggregate Analysis: Techniques are used to quantify the accumulation of misfolded proteins, which is a pathological hallmark of many neurodegenerative diseases. nih.govreportablenews.com For example, research in amyotrophic lateral sclerosis (ALS) models focuses on the cytoplasmic mislocalization and aggregation of the TDP-43 protein. reportablenews.comresearchgate.netbiospace.com Studies have demonstrated that this compound reduces the accumulation of misfolded PMP22 or mutant P0 in Schwann cells and decreases the cytoplasmic mislocalization of TDP-43 in motor neurons. nih.govreportablenews.comresearchgate.net

Immunofluorescence and Microscopy: These imaging techniques are used to visualize the subcellular localization of proteins. They are critical in demonstrating that this compound can reduce the abnormal cytoplasmic accumulation of proteins like TDP-43, a key finding in ALS research. reportablenews.comresearchgate.net

RNA Splicing Analysis: In the context of TDP-43 proteinopathy, its loss of function in the nucleus leads to abnormal RNA splicing. Assays measuring these splicing events are used to show that this compound can decrease these abnormalities, acting upstream by modulating the cellular stress response. reportablenews.combiospace.com

These assays collectively provide quantitative evidence that this compound can alleviate the cellular pathologies associated with protein misfolding by targeting the integrated stress response. reportablenews.comfirstwordpharma.com

In Vivo Preclinical Models and Evaluation Techniques

Preclinical in vivo models are essential for evaluating the therapeutic potential of this compound in a complex, whole-organism setting. Rodent and other animal models that replicate key aspects of human neurodegenerative diseases are used extensively.

This compound has been evaluated in several mouse models that represent the most common forms of Charcot-Marie-Tooth disease (CMT), a group of inherited peripheral neuropathies. nih.govnih.gov These models are characterized by protein misfolding, ER stress, and activation of the UPR in Schwann cells, leading to demyelination. nih.govbiorxiv.org

The primary models used include:

C3-PMP22 Mouse: This model for CMT type 1A (CMT1A) has an extra copy of the PMP22 gene, mimicking the most common cause of CMT. nih.govnih.govcharcot-marie-toothnews.com

MpzR98C/+ Mouse: This model for CMT type 1B (CMT1B) carries a specific mutation in the MPZ gene, leading to a severe, early-onset form of the disease. nih.govnih.govbiorxiv.org

MpzSer63del Mouse: Another model of CMT1B that demonstrates ER retention of the mutant protein and a canonical UPR. researchgate.netnih.gov

Treatment with this compound in these models has yielded significant improvements across multiple evaluation techniques, including behavioral tests, neurophysiological measurements, and morphological analyses of nerve tissue. nih.govresearchgate.netnih.gov

Research Findings in CMT Rodent Models Treated with this compound

Model Disease Modeled Key Findings with this compound Treatment Citations
C3-PMP22 CMT1A Improved motor function and neurophysiology; Improved myelination (increased myelin thickness and improved g-ratios); UPR activation markers returned toward wild-type values. nih.gov, nih.gov, researchgate.net, charcot-marie-toothnews.com
MpzR98C/+ CMT1B Improved motor function and neurophysiology; Improved myelination as demonstrated by g-ratios and myelin thickness; UPR activation markers returned toward wild-type values. nih.gov, nih.gov, researchgate.net, biorxiv.org

| MpzS63del | CMT1B | Prevented molecular, motor, and morphological abnormalities of the neuropathy. | nih.gov |

The efficacy of this compound has also been tested in animal models of Amyotrophic Lateral Sclerosis (ALS), a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. reportablenews.comfirstwordpharma.com A key pathological feature in the majority of ALS cases is the misfolding and cytoplasmic accumulation of the TDP-43 protein. reportablenews.comresearchgate.netbiospace.com

Preclinical models used in this compound research include:

SOD1G93A Mouse: A widely used transgenic mouse model for ALS. reportablenews.com

TDP-43 Transgenic Zebrafish: An alternative model that allows for rapid functional and survival analysis. reportablenews.comresearchgate.net

In these models, this compound is evaluated for its ability to protect motor neurons and improve function. Research has shown that the compound acts on key pathological mechanisms, including TDP-43 proteinopathy and oxidative stress. reportablenews.combiospace.com

Research Findings in ALS Animal Models Treated with this compound

Model Key Pathological Feature Key Findings with this compound Treatment Citations
SOD1G93A Mouse Motor neuron degeneration Decreased TDP-43 in the triton-insoluble fraction; Improved motor neuron survival in the spinal cord. reportablenews.com, researchgate.net

These in vivo findings demonstrate that this compound can address core pathologies in models of both peripheral and central neurodegenerative diseases, supporting its potential as a broadly applicable therapeutic agent. reportablenews.comnih.govbiorxiv.org

Drosophila Models for Protein Aggregation Disorders

The fruit fly, Drosophila melanogaster, serves as a powerful and versatile model organism for investigating the fundamental mechanisms of protein aggregation disorders, also known as proteinopathies. nih.gov These neurodegenerative conditions, which include Alzheimer's, Parkinson's, and Huntington's disease, are characterized by the misfolding and accumulation of specific proteins in the brain. nih.gov Researchers have successfully replicated key aspects of these human diseases in transgenic flies, including protein misfolding, aggregation, and subsequent neurotoxicity. nih.gov

Drosophila models offer several advantages for studying diseases targeted by compounds like IFB-088. Their short lifespan and sophisticated genetic toolkit allow for rapid screening and identification of genetic and pharmacological modifiers of proteotoxicity. nih.gov For instance, expressing the human amyloid-β (Aβ) peptide, a key factor in Alzheimer's disease, in the fly's nervous system leads to age-dependent neurodegeneration and observable defects, providing a platform to test potential therapeutic agents that could block these toxic effects. nih.gov Studies have shown that the degree of proteotoxicity in these fly models often correlates with the aggregation propensity of the specific protein variant. nih.gov While direct studies of IFB-088 in Drosophila are not prominently documented, the use of these models is a standard and crucial methodology in the broader field of neurodegenerative disease research, allowing for the elucidation of pathways, like the Integrated Stress Response (ISR), that IFB-088 targets.

Behavioral and Neurophysiological Assessments in Disease Progression

To evaluate the efficacy of IFB-088, researchers employ a range of behavioral and neurophysiological tests in preclinical and clinical settings. In mouse models of Charcot-Marie-Tooth (CMT) disease, a demyelinating neuropathy, treatment with IFB-088 has led to measurable improvements in motor function and neurophysiology. nih.govbiorxiv.org These assessments are critical for determining whether a therapeutic intervention can restore or preserve neurological function.

In clinical trials for amyotrophic lateral sclerosis (ALS), disease progression is meticulously tracked using standardized scales. alsnewstoday.comalsnewstoday.com A key measure is the ALS Functional Rating Scale-Revised (ALSFRS-R), which assesses a patient's ability to perform daily activities related to speech, swallowing, and limb function. alsnewstoday.com In a Phase 2 trial, patients with bulbar-onset ALS treated with IFB-088 showed a trend towards slower functional decline on the ALSFRS-R score compared to a placebo group. reportablenews.com For the patient group that adhered closely to the treatment protocol, this difference was statistically significant, with a slower decline of -0.95 points per month versus -1.42 in the placebo group. alsnewstoday.comreportablenews.com Additionally, assessments of respiratory function, such as slow vital capacity (SVC), and clinical staging systems are used to monitor the therapy's impact on disease progression. alsnewstoday.comreportablenews.com

Morphological and Biochemical Analyses of Tissues (e.g., Sciatic Nerves)

Microscopic and biochemical examination of affected tissues provides direct evidence of a compound's mechanism of action and therapeutic effect. In studies involving mouse models of CMT1A and CMT1B, researchers conducted detailed morphological and biochemical analyses of the sciatic nerves. nih.gov Following treatment with IFB-088, these analyses revealed improved myelination, as demonstrated by measurements of myelin thickness and g-ratios (the ratio of the axon diameter to the total fiber diameter). nih.govnih.gov

Furthermore, biochemical analyses showed that markers of Unfolded Protein Response (UPR) activation, a cellular stress pathway implicated in CMT, returned towards normal levels in treated mice. biorxiv.orgnih.gov This indicates that IFB-088 helps alleviate the endoplasmic reticulum (ER) stress caused by the accumulation of misfolded proteins. nih.govnih.gov In the context of ALS, biomarker assessments from clinical trials have substantiated the effect of IFB-088 on critical pathological pathways. inflectisbioscience.com These analyses have demonstrated engagement of the Integrated Stress Response (ISR) and a reduction in oxidative stress. reportablenews.cominflectisbioscience.com They also provided evidence of IFB-088's impact on TDP-43 mis-localization, neurodegeneration, and inflammation, validating preclinical findings. reportablenews.cominflectisbioscience.com

Medicinal Chemistry and Compound Optimization Strategies

Selective Optimization of Side Activity (SOSA) Approach for Derivative Development

The Selective Optimization of Side Activities (SOSA) approach is a medicinal chemistry strategy that uses existing drugs as a starting point for developing new therapeutic agents. nih.govuniroma1.it This method is considered an intelligent and efficient alternative to high-throughput screening (HTS). nih.gov The core principle of SOSA is to take a known drug molecule, for which safety and bioavailability data often already exist, and identify one of its secondary or "side" activities. researchgate.net This side activity then becomes the focus of a chemical optimization program. uniroma1.itresearchgate.net The goal is to create new analogues where the desired side activity is enhanced to become the primary therapeutic effect, while the drug's original primary activity is significantly reduced or eliminated. uniroma1.itjournaljpri.com This strategy increases the probability of developing safe, bioavailable, and patentable new chemical entities. uniroma1.it

The development of IFB-088 (also known as Sephin1) from the antihypertensive drug guanabenz (B1672423) is a prime example of the SOSA philosophy. Guanabenz was known to have an effect on cellular stress responses, a desirable "side activity." Researchers then developed derivatives to selectively enhance this property while removing the original alpha-2 adrenergic activity responsible for its blood pressure-lowering effects. researchgate.net

Design Principles for Inhibitors of PPP1R15A without Alpha-2 Adrenergic Activity

The primary design goal in developing IFB-088 was to create a selective inhibitor of the stress-inducible PPP1R15A/GADD34-PP1c phosphatase complex while eliminating the alpha-2 adrenergic receptor agonism inherent in its parent compound, guanabenz. researchgate.netnih.gov PPP1R15A (also known as GADD34) is a regulatory subunit of Protein Phosphatase 1 (PP1) that is induced during cellular stress. patsnap.commdpi.com This complex is responsible for dephosphorylating the eukaryotic initiation factor 2 alpha (eIF2α), which allows protein synthesis to resume. patsnap.com

In protein-misfolding diseases, prolonged attenuation of protein synthesis can be beneficial, as it gives the cell more time to clear aggregated proteins. nih.gov Therefore, inhibiting the PPP1R15A-mediated dephosphorylation of eIF2α can prolong the protective effects of the Integrated Stress Response (ISR). reportablenews.cominflectisbioscience.com IFB-088 was specifically designed as a synthetic derivative of guanabenz that lacks the alpha-2 adrenergic component. researchgate.net This selective inhibition allows IFB-088 to modulate the ISR specifically in stressed cells, thereby reducing the load of newly synthesized proteins and helping to restore proteostasis, without causing the cardiovascular side effects associated with guanabenz. nih.govbiospace.com

Future Directions and Emerging Research Avenues for Ifb 088 Acetate

Elucidation of Additional Molecular and Cellular Targets

While the primary mechanism of IFB-088 is well-validated, emerging evidence suggests it may possess a multi-functional profile. reportablenews.combiospace.com Preclinical studies have indicated that beyond its primary effect on the ISR, IFB-088 also acts as a selective antagonist of NMDA receptors containing the GluN2B subunit and can reduce mitochondrial reactive oxygen species (ROS) production. reportablenews.combiospace.comreportablenews.com These secondary actions are highly relevant for neuroprotection, as they target glutamate (B1630785) excitotoxicity and oxidative stress, two major pathological hallmarks of many neurodegenerative diseases. reportablenews.comreportablenews.com

Future research will focus on comprehensively deconstructing these and other potential molecular interactions. A critical goal is to determine the full spectrum of downstream effectors of prolonged eIF2α phosphorylation in different cell types (e.g., neurons, Schwann cells, astrocytes). Furthermore, unbiased screening approaches could identify novel binding partners or off-target effects that may contribute to its therapeutic profile or inform the development of next-generation compounds.

Table 1: Known and Investigated Molecular Targets of IFB-088

Target Mechanism of Action Associated Cellular Process Reference
PPP1R15A/PP1c phosphatase complex Selective inhibition Integrated Stress Response (ISR), protein synthesis attenuation inflectisbioscience.comreportablenews.com
NMDA receptors (GluN2B subunit) Selective antagonism Glutamate excitotoxicity, calcium homeostasis reportablenews.combiospace.comreportablenews.com

| Mitochondria | Reduction of ROS production | Oxidative stress | reportablenews.comreportablenews.com |

Expansion of Therapeutic Application to Other Stress-Related Pathologies

The core mechanism of IFB-088—restoring protein homeostasis (proteostasis)—is a fundamental process relevant to a wide array of diseases beyond its current clinical focus on CMT and ALS. nih.govfirstwordpharma.com Many neurodegenerative diseases, often termed "proteinopathies," are characterized by the accumulation of misfolded proteins and chronic cellular stress. charcot-marie-toothnews.com

Therefore, a significant future direction is the systematic evaluation of IFB-088 in other neurological disorders where the ISR and endoplasmic reticulum (ER) stress are implicated. nih.gov This includes conditions such as multiple sclerosis, Parkinson's disease, and Huntington's disease. nih.govcharcot-marie-toothnews.com Preclinical studies have already noted the potential for IFB-088 in animal models of multiple sclerosis, providing a strong rationale for further investigation. nih.govresearchgate.net The broad applicability of its mechanism suggests potential utility even outside of neurodegeneration, in metabolic or inflammatory diseases where cellular stress is a key pathological driver.

Development of Advanced Preclinical Models for Mechanistic Studies

Research on IFB-088 has utilized a range of valuable preclinical models, including transgenic mouse models of CMT1A (C3-PMP22) and CMT1B (MpzR98C/+), as well as mouse (SOD1G93A) and zebrafish (TDP-43 transgenic) models for ALS. nih.govreportablenews.comnih.gov These models have been instrumental in demonstrating the compound's ability to improve motor function, nerve physiology, and myelination. nih.govcharcot-marie-toothnews.com

The next frontier in preclinical research involves leveraging more sophisticated and human-relevant model systems. The development and use of induced pluripotent stem cell (iPSC)-derived models from patients with specific diseases (e.g., motor neurons from ALS patients, Schwann cells from CMT patients) will be crucial. These platforms allow for mechanistic studies and therapeutic testing in a human genetic context. Furthermore, the use of three-dimensional organoid cultures and microfluidic "organ-on-a-chip" systems can provide more complex insights into cell-cell interactions and the drug's effect on tissue-level pathophysiology.

Table 2: Existing Preclinical Models Used in IFB-088 Research

Disease Model Organism Key Findings Reference
C3-PMP22 Mouse (CMT1A model) Improved motor function and neurophysiology nih.govnih.gov
MpzR98C/+ Mouse (CMT1B model) Improved motor function and myelination nih.govcharcot-marie-toothnews.com
SOD1G93A Mouse (ALS model) Enhanced motor neuron survival and function reportablenews.com

| TDP-43 transgenic | Zebrafish (ALS model) | Enhanced motor function and survival | reportablenews.com |

Integration of Omics Approaches for Comprehensive Pathway Analysis

The successful Phase 2 clinical trial in bulbar-onset ALS provided important biomarker evidence, confirming that IFB-088 engages the ISR and oxidative stress pathways in patients. inflectisbioscience.comalsnewstoday.comremigesventures.com The data also substantiated the drug's effect on pathways related to TDP-43 mis-localization, neurodegeneration, and inflammation. inflectisbioscience.comalsnewstoday.com

To build on these findings, future research will benefit from the integration of high-throughput "omics" technologies. nih.gov A systematic approach using transcriptomics, proteomics, and metabolomics can provide an unbiased, global view of the cellular response to IFB-088 treatment. nih.govresearchgate.net This comprehensive analysis, applied to both advanced preclinical models and patient samples from clinical trials, can help to:

Map the full extent of the pathways modulated by IFB-088.

Identify novel, sensitive biomarkers for tracking target engagement and therapeutic response.

Uncover previously unknown mechanisms of action.

Stratify patient populations who are most likely to respond to treatment.

Investigation of Synergistic Interventions with Existing Therapeutic Modalities

Complex multifactorial diseases like ALS often require a multi-pronged therapeutic strategy. The Phase 2 clinical trial for IFB-088 was designed to test the compound as an add-on to the approved ALS therapy, riluzole. alsnewstoday.comalsnewstoday.comreportablenews.com This design inherently acknowledges the potential for combination therapy.

Future research should systematically explore synergistic interventions by combining IFB-088 with other therapeutic modalities. Given its unique mechanism targeting protein homeostasis, it could be paired with treatments that address other aspects of ALS pathology, such as neuroinflammation, mitochondrial dysfunction, or specific genetic mutations (e.g., antisense oligonucleotides). reportablenews.com For CMT, combination therapies could involve agents that promote myelin repair or provide neurotrophic support. The goal of these investigations would be to determine if targeting multiple pathological pathways simultaneously can lead to enhanced efficacy and more profound clinical benefits for patients.

Q & A

Q. What is the molecular mechanism by which IFB-088 acetate modulates cellular stress response pathways in neurodegenerative models?

this compound selectively inhibits the dephosphorylation of eukaryotic initiation factor 2α (eIF2α), prolonging the integrated stress response (ISR). This enhances cellular capacity to manage protein misfolding, oxidative stress, and endoplasmic reticulum (ER) stress, key pathways in ALS and CMT pathologies. Preclinical studies demonstrate its ability to restore TDP-43 localization and reduce mitochondrial ROS in neuronal cells .

Key Targets and Effects

TargetMechanismObserved Outcome
PPP1R15AInhibition of eIF2α dephosphorylationEnhanced ISR activation
TDP-43Improved nuclear localizationReduced cytoplasmic aggregates in ALS models
Mitochondrial ROSReduction in oxidative stressImproved motor neuron survival

Q. Which preclinical models have been validated for studying this compound’s efficacy in Charcot-Marie-Tooth (CMT) disease?

IFB-088 has been tested in CMT1A and CMT1B murine models, where it restored motor function, improved nerve conduction velocity, and reduced misfolded protein accumulation in Schwann cells. Dose-dependent improvements in grip strength and locomotor activity were observed, with efficacy confirmed across multiple independent studies .

Q. What biomarkers are critical for assessing this compound’s neuroprotective effects in vivo?

  • Functional biomarkers : ALSFRS-R scores (for ALS), rotarod performance, and nerve conduction velocity (for CMT) .
  • Molecular biomarkers : Phosphorylated eIF2α levels, TDP-43 localization, and inflammatory cytokines (e.g., IL-6, TNF-α) .
  • Histopathological markers : Axonal regeneration and myelination status in peripheral nerves .

Q. How does this compound’s pharmacokinetic profile influence its therapeutic potential for central nervous system (CNS) disorders?

IFB-088 exhibits high oral bioavailability and blood-brain barrier penetration, enabling direct action on CNS pathologies. Its half-life and dose-response relationships have been characterized in rodent models, supporting twice-daily dosing regimens in clinical trials .

Advanced Research Questions

Q. How can clinical trial design for this compound in ALS be optimized to account for disease heterogeneity?

The Phase IIa P288ALS TRIAL (NCT05508074) employed a randomized, double-blind, placebo-controlled design with riluzole as a background therapy. Key considerations include:

  • Stratification : Subgroup analysis by disease progression rate (e.g., bulbar-onset vs. limb-onset ALS) .
  • Endpoint selection : Composite endpoints combining ALSFRS-R decline, respiratory function (FVC), and biomarker validation (e.g., neurofilament light chain) .
  • Trial duration : 6–12 months to capture functional decline in slow-progressing cohorts .

Q. How can discrepancies between preclinical efficacy and clinical outcomes for this compound be reconciled?

While murine CMT models showed near-complete functional recovery, human trials reported slower decline rather than reversal. Methodological strategies include:

  • Dose optimization : Translating rodent doses to humans using allometric scaling .
  • Biomarker enrichment : Selecting patients with elevated ISR pathway activity or specific genetic profiles .
  • Combination therapies : Pairing IFB-088 with antioxidants or gene therapies (e.g., NT-3) to address multifactorial pathology .

Q. What methodologies are recommended for assessing this compound’s impact on axonal regeneration in vivo?

  • Electrophysiology : Compound muscle action potential (CMAP) and sensory nerve action potential (SNAP) measurements .
  • Imaging : Longitudinal MRI or PET scans to track myelination and axonal density .
  • Histomorphometry : Post-mortem analysis of axon diameter and myelin thickness in sciatic nerves .

Q. What statistical approaches are suitable for analyzing small-sample clinical trials of this compound in rare diseases?

  • Mixed-effects models : Account for longitudinal data and missing observations in ALS/CMT trials .
  • Bayesian adaptive designs : Enable dose adjustment based on interim efficacy/safety data .
  • Sensitivity analyses : Validate results against placebo historical controls .

Q. How does this compound interact with existing ALS therapies like riluzole in combined regimens?

In Phase IIa trials, IFB-088 was co-administered with riluzole without pharmacokinetic interactions. Synergistic effects may arise from targeting distinct pathways: riluzole (glutamate modulation) and IFB-088 (ISR enhancement). Researchers should monitor for additive neuroprotection via ALSFRS-R subscore analysis .

Q. What experimental frameworks are recommended for evaluating this compound’s long-term safety in chronic neurodegenerative disorders?

  • Open-label extension studies : Track adverse events (AEs) over 24+ months .
  • Organ-specific toxicity screens : Liver/kidney function tests in chronic dosing models .
  • Reproductive toxicology : Assess teratogenicity in zebrafish or rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IFB-088 acetate
Reactant of Route 2
IFB-088 acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.